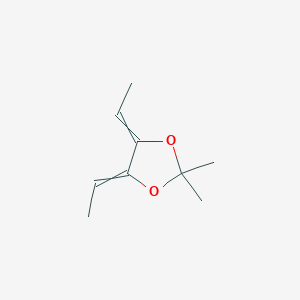
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane is a cyclic acetal compound with a unique structure that includes two ethylidene groups and two methyl groups attached to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol. One common method is the chemo-catalytic conversion of biomass-derived 2,3-butanediol. The process involves the use of a ruthenium transition metal complex as a catalyst in a pressurized reactor, where purified 2,3-butanediol, carbon dioxide, and hydrogen are reacted to form the cyclic acetal .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the sequential use of microbes, enzymes, and chemo-catalysts to optimize the yield and efficiency of the production .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ethylidene and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Acidic or basic conditions are often employed to facilitate these reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure but without the ethylidene and methyl groups.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another similar compound used in various chemical syntheses.
4,5-Dimethyl-1,3-dioxolane: A compound with a similar structure but different substituents.
Uniqueness
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane is unique due to its specific combination of ethylidene and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
70517-30-5 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
4,5-di(ethylidene)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-5-7-8(6-2)11-9(3,4)10-7/h5-6H,1-4H3 |
InChI-Schlüssel |
SSDGBVWTNFKWTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1C(=CC)OC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


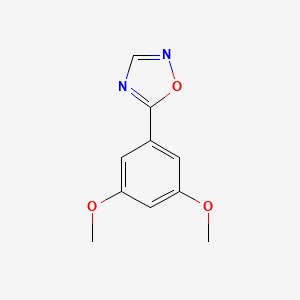
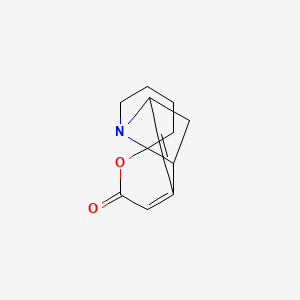
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
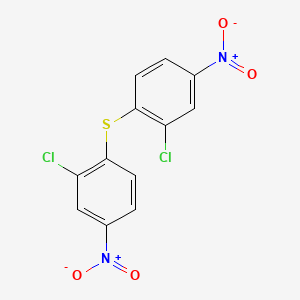
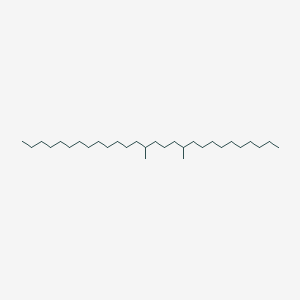
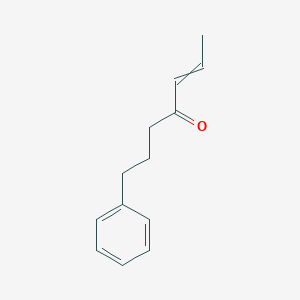

![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)
![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)


![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)

